5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound is a triazole-4-carboxamide derivative featuring a 1,3-oxazole moiety substituted with a 3-chlorophenyl group and a benzodioxin ring. The triazole core is linked to a methyl-oxazolylmethyl group at position 1 and an amino group at position 5, while the carboxamide functionality is bonded to a 2,3-dihydro-1,4-benzodioxin-6-yl group.
Properties
IUPAC Name |
5-amino-1-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN6O4/c1-12-16(26-22(33-12)13-3-2-4-14(23)9-13)11-29-20(24)19(27-28-29)21(30)25-15-5-6-17-18(10-15)32-8-7-31-17/h2-6,9-10H,7-8,11,24H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRJIZKYHSGPOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN3C(=C(N=N3)C(=O)NC4=CC5=C(C=C4)OCCO5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features several functional groups that contribute to its biological activity. Its structure includes:
- Amino group
- Triazole ring
- Oxazole ring
- Chlorophenyl substituent
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities:
Antifungal Activity
The compound has shown promising antifungal properties by inhibiting the growth of fungal pathogens. It targets specific enzymes involved in ergosterol biosynthesis, particularly lanosterol 14α-demethylase (CYP51), which is crucial for fungal cell membrane integrity.
Antiparasitic Activity
Studies have demonstrated that derivatives of this compound can suppress parasite burdens in models infected with Trypanosoma cruzi, the causative agent of Chagas' disease. This suggests potential as a therapeutic agent against protozoan infections.
Anticancer Potential
Preliminary investigations have indicated that the compound may possess anticancer properties. It appears to inhibit certain kinases and signaling pathways that are critical for cancer cell proliferation and survival.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various molecular targets:
- Enzyme inhibition : By inhibiting key enzymes involved in metabolic pathways.
- Receptor modulation : Potentially affecting receptor-mediated signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antifungal | Inhibition of CYP51 | |
| Antiparasitic | Suppression of T. cruzi burden | |
| Anticancer | Kinase inhibition |
Case Study: Antifungal Efficacy
In a study evaluating the antifungal properties of the compound against various fungal strains, it was found that concentrations as low as 10 µg/mL were effective in inhibiting growth. The mechanism was linked to the disruption of ergosterol biosynthesis pathways, leading to increased membrane permeability and cell lysis.
Case Study: Antiparasitic Effects
In vivo studies using murine models infected with T. cruzi showed that treatment with the compound resulted in a significant reduction in parasitemia levels compared to untreated controls. The reduction was dose-dependent and highlighted the potential for developing new treatments for Chagas' disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
The compound shares structural homology with several triazole and oxazole derivatives (Table 1). Key analogs include:
Table 1: Structural Comparison with Analogs
Pharmacological Activity
- Anticancer Potential: Analog 1 (2-ethoxyphenyl derivative) demonstrated moderate cytotoxicity in leukemia cell lines (IC₅₀: 12–18 µM), attributed to its oxazole-triazole hybrid scaffold .
- Enzyme Inhibition : Analog 2, with a chloro-methoxy substitution, showed selective inhibition of COX-2 (IC₅₀: 0.8 µM), suggesting the target compound’s chloro-substituted oxazole could similarly target inflammatory pathways .
Physicochemical Properties
- Solubility : The 3-chlorophenyl group in the target compound reduces polarity compared to Analog 1’s ethoxy group, likely decreasing solubility in aqueous media (e.g., logP: ~3.5 vs. ~2.8 for Analog 1) .
- Metabolic Stability : Chloro substituents (as in the target and Analog 2) resist oxidative metabolism, extending half-life compared to methoxy or ethoxy analogs .
Research Findings and Trends
- Synthetic Routes: The oxazole-triazole scaffold is typically synthesized via Huisgen cycloaddition or condensation of acylated amino acids, as seen in Analog 3’s preparation .
- Structure-Activity Relationships (SAR) :
- Crystallographic Studies : Structural analysis of analogs (e.g., Analog 1) often employs SHELXL for refinement and ORTEP for visualization, ensuring accurate stereochemical assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
